molecular formula C5H9FO3S B2791702 (1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride CAS No. 2567489-21-6

(1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride

Cat. No.: B2791702
CAS No.: 2567489-21-6
M. Wt: 168.18
InChI Key: GUWJWXWWVODTRT-UHNVWZDZSA-N
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Description

(1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentane ring with a hydroxyl group at the third position and a sulfonyl fluoride group at the first position. The stereochemistry of the compound is specified by the (1S,3R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride typically involves the following steps:

    Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring through cyclization reactions.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced at the third position using selective hydroxylation reactions.

    Sulfonylation: The sulfonyl fluoride group is introduced at the first position through sulfonylation reactions, often using reagents like sulfonyl chlorides and fluoride sources.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques like crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonyl fluoride group can be reduced to sulfonyl hydrides or other derivatives.

    Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamides or other sulfonyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Sulfonyl hydrides.

    Substitution Products: Sulfonamides, sulfonyl ethers.

Scientific Research Applications

(1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. This covalent modification can disrupt normal cellular processes and pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-3-Hydroxycyclopentane-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.

    (1S,3R)-3-Hydroxycyclopentane-1-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.

    (1S,3R)-3-Hydroxycyclopentane-1-sulfonic acid: Features a sulfonic acid group instead of sulfonyl fluoride.

Uniqueness

(1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride is unique due to its specific combination of functional groups and stereochemistry. The presence of both hydroxyl and sulfonyl fluoride groups allows for diverse chemical reactivity and potential applications in various fields. Its stereochemistry also plays a crucial role in determining its biological activity and interactions with molecular targets.

Properties

IUPAC Name

(1S,3R)-3-hydroxycyclopentane-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO3S/c6-10(8,9)5-2-1-4(7)3-5/h4-5,7H,1-3H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWJWXWWVODTRT-UHNVWZDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1O)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1O)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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